molecular formula C11H8ClNO2 B092837 Cyproximide CAS No. 15518-76-0

Cyproximide

Cat. No.: B092837
CAS No.: 15518-76-0
M. Wt: 221.64 g/mol
InChI Key: YYGANUVABKDFDW-KCJUWKMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproximide involves the formation of fused cyclopropane-γ-lactams. This can be achieved through a biocatalytic iron-catalyzed intramolecular cyclopropanation reaction. Using a combination of mutational landscape and iterative site-saturation mutagenesis, sperm whale myoglobin has been evolved into a biocatalyst capable of promoting the cyclization of a diverse range of allyl diazoacetamide substrates into the corresponding bicyclic lactams in high yields and with high enantioselectivity (up to 99% ee) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, given the high yields and enantioselectivity achieved in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Cyproximide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Cyproximide has several scientific research applications, including:

    Chemistry: Used as a model compound in studying the synthesis and reactivity of fused cyclopropane-γ-lactams.

    Biology: Investigated for its effects on the central nervous system and potential therapeutic applications.

    Medicine: Explored as a tranquilizing agent, hypnotic agent, and muscle relaxant.

Mechanism of Action

Cyproximide exerts its effects by acting as a central nervous system depressant. It likely interacts with specific receptors in the brain, leading to its tranquilizing, hypnotic, and muscle relaxant properties. The exact molecular targets and pathways involved are not fully elucidated but may involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyproximide

This compound is unique due to its specific combination of central nervous system depressant properties and its structural features, such as the fused cyclopropane-γ-lactam motif. This makes it distinct from other compounds with similar structures but different pharmacological profiles .

Properties

CAS No.

15518-76-0

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(1R,5S)-1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)/t8-,11+/m1/s1

InChI Key

YYGANUVABKDFDW-KCJUWKMLSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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